REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:11])[C:5]([CH:9]=[S:10])=[C:6]([NH2:8])[CH3:7])[CH3:2].ClC1C=CC=C(C(OO)=O)C=1>C(O)C.CCOCC>[CH2:1]([O:3][C:4]([C:5]1[C:6]([CH3:7])=[N:8][S:10][CH:9]=1)=[O:11])[CH3:2]
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Name
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|
Quantity
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25.6 g
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Type
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reactant
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Smiles
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C(C)OC(C(=C(C)N)C=S)=O
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Name
|
|
Quantity
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33.3 g
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Type
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reactant
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Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
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Quantity
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500 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the completion of the addition the reaction mixture
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Type
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TEMPERATURE
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Details
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was heated at 75° C. for 2 h after which the MS
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Duration
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2 h
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Type
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WASH
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Details
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the ethereal solution was washed with 0.1 M NaOH solution (3×500 mL) and once with water (400 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NSC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |